molecular formula C13H10Br2N2S B11940885 1,3-Bis(4-bromophenyl)thiourea CAS No. 2059-75-8

1,3-Bis(4-bromophenyl)thiourea

Cat. No.: B11940885
CAS No.: 2059-75-8
M. Wt: 386.11 g/mol
InChI Key: RQVXFYAPGIMASB-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)thiourea is an organic compound with the molecular formula C13H10Br2N2S. It is a derivative of thiourea, where two bromophenyl groups are attached to the nitrogen atoms of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)thiourea can be synthesized through the reaction of 4-bromoaniline with thiophosgene, followed by the addition of ammonia or an amine. The reaction typically occurs in a solvent such as dichloromethane or ethanol, under controlled temperature conditions .

Industrial Production Methods

The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)thiourea involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-bromophenyl)thiourea is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVXFYAPGIMASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394682
Record name N,N'-Bis(4-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059-75-8
Record name NSC28608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(4-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(4-BROMOPHENYL)-2-THIOUREA
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URL https://echa.europa.eu/information-on-chemicals
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